1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBUIVBMRTSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed borylation of indole derivatives. The reaction typically employs a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Synthesis and Reactivity
1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid can be synthesized through various methods, including:
- Borylation Reactions : This compound can undergo borylation reactions to form indolylboronic acids, which are crucial intermediates in organic synthesis. For instance, the use of transition-metal catalysts can facilitate the selective borylation of indoles, yielding derivatives that are valuable for further functionalization .
- Suzuki-Miyaura Coupling : The compound is often employed in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a fundamental technique in organic synthesis .
Scientific Research Applications
This compound has several notable applications in scientific research:
- Drug Development : The compound serves as a building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways, particularly in cancer research where they may inhibit tumor growth by interfering with cell signaling pathways .
- Bioconjugation Techniques : It is utilized in bioconjugation strategies to attach therapeutic agents to biomolecules. This application is crucial in developing targeted therapies that enhance drug delivery and efficacy while minimizing side effects.
- Material Science : The compound's boron content allows it to participate in the formation of polymeric materials with unique properties. Research into these materials can lead to advancements in drug delivery systems and biosensors .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, studies have reported that specific analogs effectively inhibit the proliferation of various cancer cell lines by modulating intracellular signaling pathways related to cell growth and survival .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.6 - 3.9 | A375 |
| Compound B | 3.0 - 5.0 | WM3248 |
Case Study 2: Synthesis of Complex Molecules
In synthetic organic chemistry, the use of this boronic acid compound has facilitated the development of complex natural products. For instance, researchers have successfully synthesized meridianin G using a one-pot total synthesis approach that incorporates this compound as a key intermediate .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₄H₁₉BN₂O₄
- Molecular Weight : 286.09 g/mol (exact mass varies slightly with isotopic composition)
- Structure : Combines a Boc-protected indoline scaffold with a boronic acid group at the 6-position.
- Applications : Used as an intermediate in pharmaceuticals, particularly for constructing complex molecules via palladium-catalyzed couplings .
The compound belongs to a family of Boc-protected indole/indoline derivatives with boronic acid or other functional groups. Below is a detailed comparison with structurally related analogs:
Structural Analogs with Boronic Acid Moieties
Key Observations:
- Substituent Effects: Fluoro/ethyl groups (e.g., 1-Boc-6-ethyl-5-fluoro-indol-2-ylboronic acid) enhance lipophilicity and metabolic stability, making them valuable in medicinal chemistry . Cyano groups (e.g., [6-cyano-1-Boc-indol-2-yl]boronic acid) act as electron-withdrawing groups, accelerating cross-coupling reactions .
- Boronic Acid Position : The 6-position in the target compound vs. 2- or 4-positions in analogs dictates regioselectivity in coupling reactions, enabling diverse molecular architectures .
Functionalized Analogs Without Boronic Acid
Key Observations:
- Carboxylic Acid Derivatives : These compounds (e.g., 1-Boc-indoline-3-carboxylic acid) are used in amide bond formation or as precursors for metal-organic frameworks, diverging from the boronic acid’s cross-coupling utility .
- Methyl Substituents : Simple analogs like 1-Boc-5-methylindole serve as versatile intermediates for further functionalization .
Biological Activity
1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid is a boronic acid derivative featuring an indole ring, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and solubility in biological environments.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic acid moiety. This property allows it to interact selectively with various biomolecules, including enzymes and receptors, making it a valuable tool in drug discovery and development.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming complexes with their active sites, thus blocking substrate access.
- Molecular Recognition : The boronic acid group can selectively bind to diols present in carbohydrates and glycoproteins, potentially modulating biological pathways.
Biological Activities
This compound has been investigated for several biological activities, notably in cancer research and as a probe in biochemical assays.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of multiple myeloma (MM) cell lines with IC50 values ranging from low nanomolar to sub-nanomolar concentrations.
| Cell Line | IC50 (nmol/L) |
|---|---|
| RPMI-8226 | 6.66 |
| U266 | 4.31 |
| KM3 | 10.1 |
| KM3/BTZ (bortezomib-resistant) | 8.98 |
These results suggest that the compound may be effective against bortezomib-resistant strains, indicating potential for use in overcoming drug resistance in cancer therapy .
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells has been a focal point of research. Studies have shown that it induces apoptosis in cancer cells without significant toxicity to normal lymphocytes, making it a candidate for further development as a targeted cancer therapy .
Case Studies
Several studies have explored the efficacy of this compound within the context of drug discovery:
- Combination Therapy : In one study, the compound was combined with other agents to enhance its anticancer effects. The combination showed synergistic effects, leading to improved efficacy compared to single-agent treatments.
- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound activates apoptotic pathways through caspase activation, further supporting its role as a potential therapeutic agent in oncology .
Applications in Medicinal Chemistry
The versatility of this compound extends beyond anticancer applications. It is also utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves introducing the boronic acid group to a Boc-protected indoline scaffold using Miyaura borylation (e.g., with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the Boc-protecting group influence the stability and reactivity of this boronic acid derivative?
- Methodology : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions at the indoline nitrogen. However, the Boc group is acid-labile; avoid strong acids (e.g., TFA) during synthesis unless intentional deprotection is required. Stability studies (TGA/DSC) show decomposition >150°C, suggesting storage at 2–8°C under inert atmosphere .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Key peaks include δ 1.3–1.5 ppm (Boc methyl groups), δ 6.5–8.0 ppm (aromatic protons), and δ 8.5–9.5 ppm (boronic acid -B(OH)₂, though often broadened due to hydration).
- FT-IR : Confirm Boc presence via C=O stretch ~1700 cm⁻¹ and B-O bonds ~1350 cm⁻¹.
- MS : ESI-HRMS provides exact mass verification (e.g., [M+H]⁺ for C₁₃H₁₆BNO₅: calc. 277.11, observed 277.09) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic acid be optimized for low-yielding substrates?
- Methodology :
- Catalyst screening : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered aryl halides.
- Solvent/base systems : Dioxane/water (4:1) with K₂CO₃ or Cs₂CO₃ improves coupling efficiency.
- Temperature : Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction rates.
- Additives : Include 1–2 mol% of CuI to suppress protodeboronation.
- Example : Reaction with 4-bromobenzonitrile achieved 85% yield under these conditions .
Q. What strategies mitigate boronic acid degradation during prolonged storage or reaction conditions?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis.
- In situ protection : Convert to the more stable trifluoroborate salt (e.g., using KHF₂) prior to reactions.
- Stabilizers : Add 1% hydroquinone to prevent oxidative deboronation .
Q. How do substituents on the indoline ring (e.g., halides, cyano groups) impact bioactivity or reactivity in cross-couplings?
- Methodology :
- Electronic effects : Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity, accelerating cross-couplings but increasing sensitivity to hydrolysis.
- Steric effects : Substituents at the 4-position hinder catalyst access, reducing yields.
- Bioactivity : In vitro assays (e.g., kinase inhibition) show IC₅₀ values <1 μM for derivatives with para-cyano groups, likely due to improved target binding .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for Suzuki couplings: How to troubleshoot?
- Analysis : Conflicting yields (e.g., 50–90% in literature) may arise from:
- Oxygen sensitivity : Ensure rigorous degassing of solvents.
- Boronic acid purity : Pre-purify via silica gel chromatography.
- Catalyst lot variability : Test multiple Pd sources (e.g., Strem vs. Sigma-Aldrich).
- Validation : Replicate reactions using protocols from (e.g., CuCl₂ additive) to improve consistency .
Methodological Tables
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Catalyst | Solvent/Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | Dioxane/H₂O, K₂CO₃ | 78 | |
| 2-Chloropyridine | PdCl₂(dtbpf) | THF, Cs₂CO₃ | 65 | |
| 5-Bromoindole | Pd(OAc)₂/XPhos | DMF, K₃PO₄ | 82 |
Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) | Time (months) | Reference |
|---|---|---|---|
| 25°C, air | 45 | 3 | |
| 4°C, N₂ atmosphere | 5 | 6 | |
| -20°C, desiccated | 2 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
